

Technical Support Center: JNJ-38877605 (JNJ 303)

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Compound of Interest		
Compound Name:	JNJ 303	
Cat. No.:	B15586980	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results when working with the c-Met inhibitor, JNJ-38877605 (JNJ 303).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JNJ-38877605?

A1: JNJ-38877605 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It binds to the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. [1][3]

Q2: What are the expected cellular effects of JNJ-38877605 treatment in c-Met dependent cancer cell lines?

A2: In cancer cell lines with activated c-Met signaling, JNJ-38877605 is expected to inhibit HGF-stimulated and constitutively activated c-Met phosphorylation.[1][2] This leads to the suppression of downstream signaling cascades, such as the MAPK/RAS, PI3K/AKT, and STAT pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[4][5] [6]



Q3: I am observing significant cytotoxicity in my cell line at concentrations where I expect specific c-Met inhibition. What could be the cause?

A3: While JNJ-38877605 is highly selective for c-Met, high concentrations may lead to off-target effects or non-specific toxicity.[7][8] It is crucial to determine the therapeutic window for your specific cell line. Consider performing a dose-response curve and assessing cell viability alongside target engagement (i.e., p-Met levels).

Q4: My in vivo studies are showing unexpected renal toxicity. Is this a known effect of JNJ-38877605?

A4: Yes, the clinical development of JNJ-38877605 was halted due to unexpected species-specific renal toxicity in humans and rabbits.[9][10][11] This toxicity was not observed in preclinical studies using rats and dogs.[9][10][11] The renal toxicity is caused by the formation of insoluble metabolites generated by the aldehyde oxidase enzyme.[9][10] Therefore, if you are working with species where this metabolic pathway is active, renal toxicity is a potential and significant confounding factor.

Troubleshooting Guides

Problem 1: Lack of Efficacy or Weaker Than Expected Inhibition of c-Met Phosphorylation

Possible Causes:

- Compound Instability: JNJ-38877605 may have degraded.
- Incorrect Concentration: Errors in dilution or calculation.
- Low c-Met Activity: The cell line used may not have sufficient baseline c-Met activation for a significant inhibitory effect to be observed.
- Assay Issues: Problems with antibody quality, buffer composition, or detection reagents.

Troubleshooting Steps:

Verify Compound Integrity: Use a fresh stock of JNJ-38877605.



- Confirm Concentration: Prepare fresh dilutions and double-check all calculations.
- Cell Line Validation: Ensure your cell line has activated c-Met signaling (e.g., through HGF stimulation or known genetic alterations).
- Assay Controls: Include appropriate positive and negative controls in your experiment (e.g., a known c-Met inhibitor and vehicle control).
- Optimize Assay Conditions: Titrate antibodies and optimize incubation times.

Problem 2: Discrepancy Between Biochemical and Cellular Assay Results

Possible Causes:

- Cellular Permeability: JNJ-38877605 may have poor permeability in your specific cell line.
- Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.
- High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its effective concentration.

Troubleshooting Steps:

- Assess Cell Permeability: If possible, use radiolabeled compound or mass spectrometry to determine intracellular concentrations.
- Inhibit Efflux Pumps: Use known inhibitors of efflux pumps to see if the efficacy of JNJ-38877605 increases.
- Serum-Free Conditions: Perform experiments in serum-free or low-serum medium to assess the impact of protein binding.

Data Presentation

Table 1: In Vitro Potency and Selectivity of JNJ-38877605



Parameter	Value	Reference(s)
c-Met IC50	4 nM	[1][3]
Selectivity	>600-fold vs. over 200 other kinases	[1][2][3]
Next Most Potently Inhibited Kinase	Fms (>833-fold selectivity)	[1][9]

Table 2: Cellular Activity of JNJ-38877605

Cell Line(s)	Cancer Type	Effect	Concentration	Reference(s)
EBC1, GTL16, NCI-H1993, MKN45	Lung, Gastric	Significant reduction of c- Met and RON phosphorylation	500 nM	[2][3]
GTL16	Gastric	Modulation of IL- 8, GROα, and uPAR secretion	500 nM	[2]

Experimental Protocols Western Blot Analysis of c-Met Phosphorylation

- Cell Culture and Treatment: Plate c-Met dependent cells (e.g., GTL-16) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Treat with varying concentrations of JNJ-38877605 or vehicle control (DMSO) for 2 hours. Stimulate with HGF (50 ng/mL) for 15 minutes.
- Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.



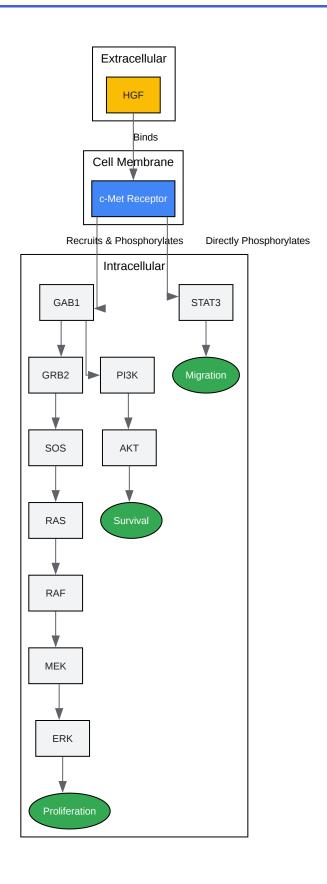
- Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize bands using an ECL substrate and an imaging system.

Cell Viability Assay (MTS/MTT)

- Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
- Compound Treatment: Treat cells with a serial dilution of JNJ-38877605 or vehicle control.
- Incubation: Incubate for 72 hours under standard cell culture conditions.
- MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

Mandatory Visualization

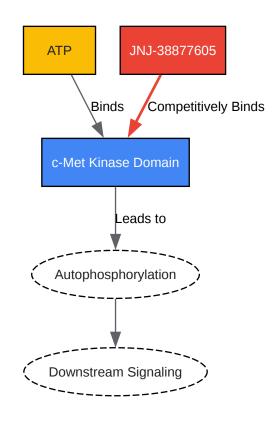




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Caption: Simplified c-Met signaling pathway upon activation by its ligand, HGF.

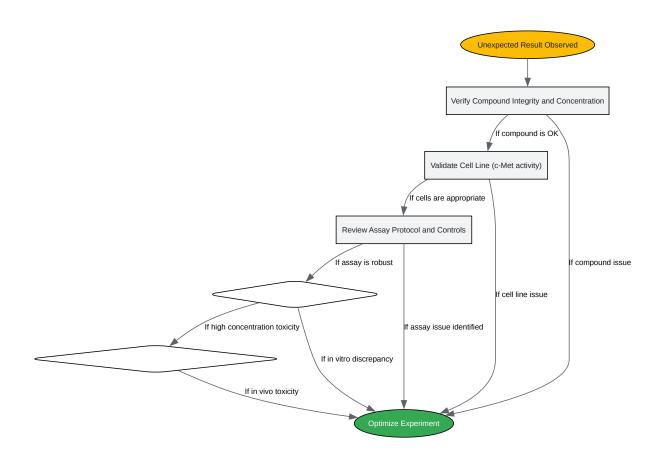




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Caption: JNJ-38877605 competitively inhibits ATP binding to the c-Met kinase.





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Caption: A logical workflow for troubleshooting unexpected results with JNJ-38877605.



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